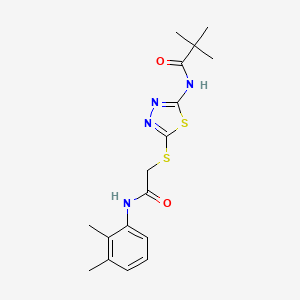![molecular formula C15H21F3N4O5S B2548450 Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate CAS No. 2402830-24-2](/img/structure/B2548450.png)
Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate is a compound that is likely to be a derivative of pyrrolidine with potential applications in medicinal chemistry. The tert-butyl group is a common protecting group in organic synthesis, and the presence of a pyrimidinyl moiety suggests possible interactions with biological systems, possibly as a kinase inhibitor or similar biological activity.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been reported in several studies. For instance, an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy has been described, achieving high yields and enantiomeric excesses . Another study reports the synthesis of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, through an optimized large-scale process . Additionally, the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates has been efficiently performed, demonstrating the utility of this compound in the synthesis of macrocyclic Tyk2 inhibitors .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate has been determined by X-ray diffraction studies, revealing a triclinic space group and the proline ring adopting an envelope conformation . Similarly, the crystal and molecular structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has been characterized, showing intramolecular hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of tert-butyl pyrrolidine derivatives has been explored in various contexts. For instance, tert-butyl 4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate has been used in Diels-Alder reactions to form complex cyclic structures, and its functional groups have been subjected to electrophilic and nucleophilic reactions, as well as reduction and oxidation . Another study investigated the regioselectivity of the synthesis of tert-butyl trifluoromethylpyrazoles, highlighting the influence of reaction media on the outcome .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl pyrrolidine derivatives are influenced by their functional groups and molecular structure. For example, the presence of tert-butyl groups can increase the lipophilicity of the molecule, which may affect its pharmacokinetic properties. The pyrrolidine ring is a common motif in bioactive molecules, and its conformation can influence the compound's ability to interact with biological targets .
Wissenschaftliche Forschungsanwendungen
Histamine H4 Receptor Ligands
Research on 2-aminopyrimidines, including structural analogs similar to Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate, has led to the development of ligands for the histamine H4 receptor. These compounds have shown potential in vitro anti-inflammatory and antinociceptive activities, indicating their relevance in pain management and inflammatory conditions (Altenbach et al., 2008).
Metabolic Studies
In the context of metabolic studies, derivatives of the mentioned compound have been investigated for their metabolism by human cytochrome P450 enzymes. These studies provide insights into the oxidative pathways and potential drug interactions, crucial for drug development and safety assessments (Prakash et al., 2008).
Coupling Reactions
The compound has been utilized in palladium-catalyzed coupling reactions with arylboronic acids, demonstrating its versatility in synthesizing a range of pyrrolidine derivatives. These synthetic methods contribute to the field of organic chemistry by providing new routes for compound modification and drug synthesis (Wustrow & Wise, 1991).
Antimalarial Activity
In the development of antimalarial drugs, trifluoromethyl-substituted pyridine and pyrimidine analogues, including those structurally related to the subject compound, have been explored. These studies have identified compounds with superior in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum lines, offering new avenues for therapeutic intervention (Chavchich et al., 2016).
Dual Inhibition of Key Enzymes
Research has also focused on the design and synthesis of compounds acting as dual inhibitors of thymidylate synthase and dihydrofolate reductase. These studies aim at developing antitumor agents by targeting multiple pathways simultaneously, increasing the efficacy of cancer treatments (Gangjee et al., 2000).
Eigenschaften
IUPAC Name |
tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N4O5S/c1-14(2,3)26-13(23)22-8-6-10(9-22)21(4)12-19-7-5-11(20-12)27-28(24,25)15(16,17)18/h5,7,10H,6,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDCIOAVMGPENA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(C)C2=NC=CC(=N2)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

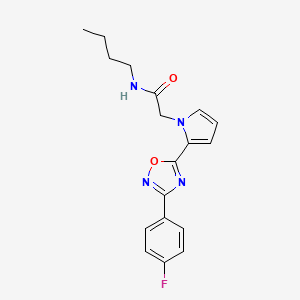
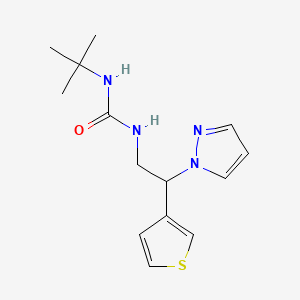
![8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548372.png)
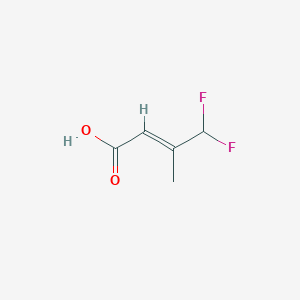
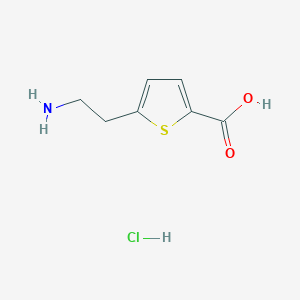
![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2548377.png)
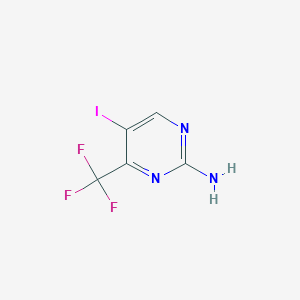


![3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2548382.png)
![3-[[1-[3-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2548384.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid](/img/structure/B2548385.png)
![2-[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2548387.png)
